molecular formula C11H11ClN2O B2868740 2-Chloro-N-(1-methylindol-7-yl)acetamide CAS No. 2411273-83-9

2-Chloro-N-(1-methylindol-7-yl)acetamide

Cat. No. B2868740
CAS RN: 2411273-83-9
M. Wt: 222.67
InChI Key: HCOXTLYAYZLMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(1-methylindol-7-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit promising biological activities, making it a potential candidate for the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-methylindol-7-yl)acetamide is not fully understood. However, it has been proposed that this compound may exert its biological activity through the inhibition of various enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(1-methylindol-7-yl)acetamide are still being studied. However, it has been shown to exhibit potent antitumor and anti-inflammatory activities, suggesting that this compound may have a significant impact on cellular processes involved in cancer and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-N-(1-methylindol-7-yl)acetamide in lab experiments include its potent biological activity and potential for the development of novel therapeutic agents. However, the limitations of using this compound include its complex synthesis process and limited availability.

Future Directions

For the study of 2-Chloro-N-(1-methylindol-7-yl)acetamide include further investigation into its mechanism of action and potential applications in the development of novel therapeutic agents. Additionally, the development of more efficient synthesis methods for this compound may also be an area of future research.

Synthesis Methods

The synthesis of 2-Chloro-N-(1-methylindol-7-yl)acetamide can be achieved through a multi-step process involving the reaction of various chemical reagents. One such method involves the reaction of 1-methylindole with chloroacetyl chloride in the presence of a base such as triethylamine, followed by subsequent reaction with ammonia to yield the desired product.

Scientific Research Applications

The potential applications of 2-Chloro-N-(1-methylindol-7-yl)acetamide in scientific research are vast. This compound has been shown to exhibit potent antitumor activity in various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Additionally, this compound has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the development of anti-inflammatory drugs.

properties

IUPAC Name

2-chloro-N-(1-methylindol-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-14-6-5-8-3-2-4-9(11(8)14)13-10(15)7-12/h2-6H,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOXTLYAYZLMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(1-methylindol-7-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.